3-(pyrimidin-2-ylsulfanyl)propan-1-amine
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Overview
Description
3-(pyrimidin-2-ylsulfanyl)propan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a propanamine backbone with a pyrimidinylthio group attached, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
The synthesis of 3-(pyrimidin-2-ylsulfanyl)propan-1-amine typically involves the reaction of 3-chloropropanamine with 2-mercaptopyrimidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(pyrimidin-2-ylsulfanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The pyrimidinylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(pyrimidin-2-ylsulfanyl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-ylsulfanyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
3-(pyrimidin-2-ylsulfanyl)propan-1-amine can be compared with other similar compounds, such as:
2-Propanamine, 1-(2-pyrimidinylthio)-: This compound has a similar structure but differs in the position of the pyrimidinylthio group, which can lead to different chemical and biological properties.
3-(2-pyrimidinylthio)-1-propanamine hydrobromide: This is a salt form of the compound, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-pyrimidin-2-ylsulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h2,4-5H,1,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFBOGPCQHTJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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